Cas no 294919-14-5 (Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI))

Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI) structure
294919-14-5 structure
Product Name:Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI)
CAS-nummer:294919-14-5
MF:C10H9FO
MW:164.176266431808
CID:252941
PubChem ID:5044385
Update Time:2025-04-19

Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI)
    • 6-FLUORO-2-TETRALONE
    • 6-Fluoro-3,4-dihydro-2(1H)-naphthalenone
    • 3-(triisopropylstannyl)pyridine
    • 3-(trimethylacetyl)aminoanthracene-1,9-dicarboxylic acid anhydride
    • ACMC-20mwu9
    • AGN-PC-003SDZ
    • CTK0F3438
    • Pyridine, 3-[tris(1-methylethyl)stannyl]-
    • SCHEMBL588036
    • EN300-85649
    • SY018631
    • 29419-14-5
    • J-017507
    • AM891
    • FT-0644362
    • 2(1H)-Naphthalenone, 6-fluoro-3,4-dihydro-
    • 6-fluoro-3,4-dihydro-1H-naphthalen-2-one
    • 6-fluorotetralin-2-one
    • FT-0654946
    • FS-3582
    • AKOS006343003
    • 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one
    • 294919-14-5
    • CS-B0112
    • DTXSID80951945
    • AB12639
    • QMXOEISLPMFMBQ-UHFFFAOYSA-N
    • MFCD02684435
    • 6-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-ONE
    • 6-fluoro-2-tetralone, AldrichCPR
    • A819899
    • Inchi: 1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
    • InChI-sleutel: QMXOEISLPMFMBQ-UHFFFAOYSA-N
    • LACHT: FC1C=CC2CC(CCC=2C=1)=O

Berekende eigenschappen

  • Exacte massa: 164.063743068g/mol
  • Monoisotopische massa: 164.063743068g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 190
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 17.1Ų

Propanamide,2,2-dimethyl-N-(8,9,10,11-tetrahydro-1,3-dioxo-1H,3H-anthra[1,9-cd]pyran-5-yl)-(9CI) Gerelateerde literatuur

Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.